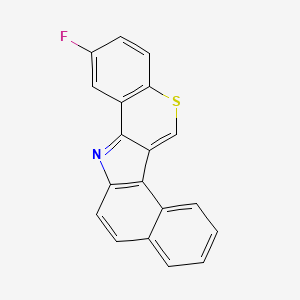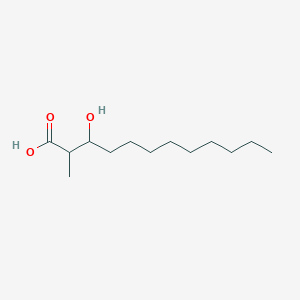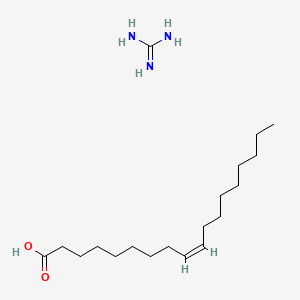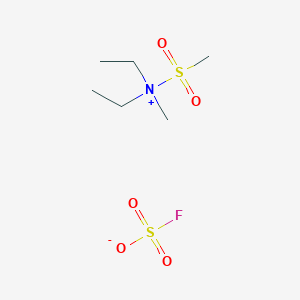
Diethyl(methanesulfonyl)methylammonium sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(methanesulfonyl)methylammonium sulfurofluoridate is a chemical compound known for its unique structure and properties It is characterized by the presence of diethyl groups, a methanesulfonyl group, a methylammonium group, and a sulfurofluoridate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(methanesulfonyl)methylammonium sulfurofluoridate typically involves the reaction of diethylamine with methanesulfonyl chloride to form diethyl(methanesulfonyl)methylamine. This intermediate is then reacted with sulfur tetrafluoride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl(methanesulfonyl)methylammonium sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl(methanesulfonyl)methylammonium sulfurofluoridate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of Diethyl(methanesulfonyl)methylammonium sulfurofluoridate involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The compound’s ability to undergo nucleophilic substitution also allows it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl chloride: Similar in structure but lacks the diethyl and ammonium groups.
Diethylamine: Contains the diethyl groups but lacks the sulfonyl and sulfurofluoridate groups.
Sulfur tetrafluoride: Contains the sulfur and fluorine atoms but lacks the organic groups.
Uniqueness: Diethyl(methanesulfonyl)methylammonium sulfurofluoridate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonyl and ammonium groups allows for versatile interactions with various chemical and biological targets, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
55791-04-3 |
|---|---|
Molekularformel |
C6H16FNO5S2 |
Molekulargewicht |
265.3 g/mol |
InChI |
InChI=1S/C6H16NO2S.FHO3S/c1-5-7(3,6-2)10(4,8)9;1-5(2,3)4/h5-6H2,1-4H3;(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
VERIHBXWNIYGAA-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)S(=O)(=O)C.[O-]S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)

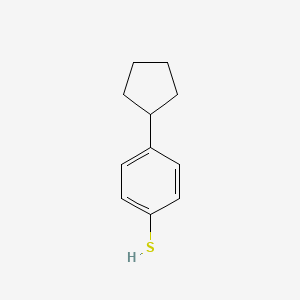
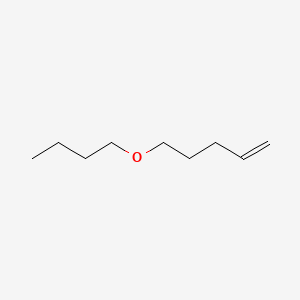
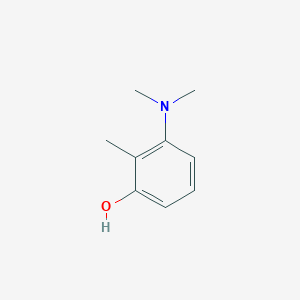
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)
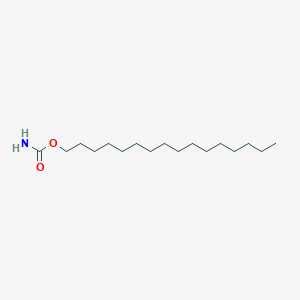

![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
